![molecular formula C11H18N4O2S B6435082 N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]methanesulfonamide CAS No. 2548990-36-7](/img/structure/B6435082.png)
N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]methanesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis . Unfortunately, the specific molecular structure analysis for “N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]methanesulfonamide” is not available in the retrieved papers.Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells.
Mode of Action
It can be inferred from related compounds that it may bind to its target through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding could potentially inhibit the activity of the target enzyme, leading to changes in cellular signaling.
Biochemical Pathways
Related compounds have been found to affect thephosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is frequently observed in cancer .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading torapid clearance and low oral bioavailability . These properties could impact the compound’s bioavailability and efficacy.
Result of Action
Related compounds have been found tostrongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
N-methyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-14(18(2,16)17)10-4-8-15(9-5-10)11-12-6-3-7-13-11/h3,6-7,10H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTAFNPCBBFVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CC=N2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]methanesulfonamide |
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